N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide
Description
Properties
IUPAC Name |
N-[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O2S2/c1-14-5-4-8-18(11-14)23-19(27)13-29-22-26-25-21(30-22)24-20(28)17-10-9-15-6-2-3-7-16(15)12-17/h2-12H,13H2,1H3,(H,23,27)(H,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWSIMTVROBFCJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide typically involves multiple steps. One common route includes the formation of the thiadiazole ring through the cyclization of appropriate thiosemicarbazide derivatives. The naphthamide group is then introduced via a coupling reaction with 2-naphthoyl chloride under basic conditions. The final step involves the formation of the thioether linkage by reacting the intermediate with 2-oxo-2-(m-tolylamino)ethyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
Research indicates that compounds with a thiadiazole moiety exhibit a broad spectrum of pharmacological properties:
- Antimicrobial Activity : Studies have shown that derivatives of thiadiazoles, including N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide, demonstrate significant antimicrobial effects against various pathogens. The presence of the nitrogen-sulfur bond enhances their bioactivity, making them potential candidates for developing new antibiotics.
- Anti-inflammatory Properties : The compound has been investigated for its anti-inflammatory effects. Thiadiazole derivatives have shown promise in inhibiting inflammatory pathways, which could lead to therapeutic applications in treating chronic inflammatory diseases.
- Anticancer Potential : Initial studies suggest that this compound may exhibit anticancer properties. Its ability to interact with cellular pathways involved in cancer progression makes it a subject of interest for cancer drug development.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions requiring precise control of conditions to achieve high yields and purity. Various derivatives have been synthesized to explore their biological activity further:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 3,4-dimethyl-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide | Contains methyl groups | Potentially enhanced biological activity |
| 4-methyl-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide | Contains a methyl group | May exhibit varied pharmacological effects |
Material Science Applications
Beyond medicinal chemistry, this compound may find applications in material science due to its unique chemical properties. The compound could be utilized in the development of novel materials with specific electronic or optical properties.
Case Studies and Research Findings
Several studies have documented the potential applications of this compound:
- Antimicrobial Efficacy : A study demonstrated that thiadiazole derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This was attributed to the structural features that enhance membrane permeability.
- Inflammation Inhibition : In vitro assays showed that compounds similar to this compound could inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.
- Cancer Cell Line Studies : Preliminary research indicated that certain derivatives could induce apoptosis in cancer cell lines through modulation of key signaling pathways.
Mechanism of Action
The mechanism by which N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide exerts its effects depends on its interaction with molecular targets. For example, in medicinal applications, it may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The thiadiazole ring and naphthamide group are crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- **N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide.
- **4-METHYL-N-(2-OXO-2-PHENYL-1-M-TOLYLAMINO-ETHYL)-BENZAMIDE .
Uniqueness
N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the thiadiazole ring, in particular, differentiates it from other similar compounds and contributes to its unique properties.
Biological Activity
N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antitumor, and other pharmacological properties.
Chemical Structure and Properties
The compound features a thiadiazole ring, an naphthamide moiety, and an m-tolylamino group, which contribute to its biological activity. Its molecular formula is with a molecular weight of approximately 398.48 g/mol.
Antimicrobial Activity
Several studies have highlighted the antimicrobial potential of thiadiazole derivatives, including this compound. For instance:
- In Vitro Studies : The compound has demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In particular, derivatives containing the thiadiazole moiety have shown efficacy against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics like streptomycin .
| Bacterial Strain | MIC (µg/mL) | Comparison Drug | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 32.6 | Streptomycin | 47.5 |
| Escherichia coli | 25.0 | Ciprofloxacin | 40.0 |
Antitumor Activity
The compound has also been evaluated for its antitumor properties:
- Cell Line Studies : In vitro tests against various cancer cell lines have shown that this compound exhibits cytotoxic effects comparable to established chemotherapeutics like cisplatin. Notably, it has demonstrated IC50 values indicating potent activity against breast cancer cell lines such as MDA-MB-231 .
| Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |
|---|---|---|---|
| MDA-MB-231 | 3.3 | Cisplatin | 5.0 |
| HEK293T | 34.71 | Cisplatin | 42.67 |
The mechanism by which this compound exerts its biological effects involves:
- Enzyme Inhibition : Molecular docking studies suggest that the compound effectively binds to enzymes involved in critical biological pathways, potentially inhibiting their activity.
- Reactive Oxygen Species (ROS) : Some studies indicate that the compound may induce oxidative stress in cancer cells, leading to apoptosis .
Case Studies
Recent research has focused on the synthesis and evaluation of various derivatives of thiadiazole compounds similar to this compound:
- Antimicrobial Efficacy : A study synthesized several thiadiazole derivatives and evaluated their antimicrobial properties against plant pathogens like Xanthomonas oryzae. The results indicated that some derivatives had significantly higher antibacterial activity compared to commercial bactericides .
- Antitumor Activity : Another study reported on a series of thiadiazole compounds that exhibited promising antitumor activities against various cell lines. This reinforces the potential of the thiadiazole scaffold in drug development for cancer therapies .
Q & A
Basic: What are the common synthetic routes for preparing N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-naphthamide?
The synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the thiadiazole core via cyclization of thiosemicarbazides or thiourea derivatives under acidic or oxidative conditions. For example, iodine and triethylamine in DMF are used to cyclize intermediates, releasing sulfur atoms .
- Step 2 : Functionalization of the thiadiazole ring with thioether linkages. A common approach involves reacting 2-chloroacetamide derivatives with sodium azide or thiol-containing intermediates in toluene/water mixtures under reflux .
- Step 3 : Coupling with naphthamide groups using carbodiimide-based coupling agents or direct amidation under basic conditions .
Key Methodological Tip : Monitor reaction progress with TLC (e.g., hexane:ethyl acetate 9:1) and purify intermediates via recrystallization (ethanol or pet-ether) .
Advanced: How can researchers optimize reaction yields during the cyclization of intermediates to form the 1,3,4-thiadiazole core?
Cyclization efficiency depends on:
- Solvent selection : Polar aprotic solvents like DMF enhance cyclization rates by stabilizing transition states .
- Catalyst choice : Iodine acts as both an oxidizing agent and a catalyst, promoting sulfur elimination and ring closure. Triethylamine neutralizes acidic byproducts .
- Temperature control : Reflux conditions (e.g., 80–100°C) are critical for overcoming activation barriers but must avoid decomposition of heat-sensitive intermediates .
Data Insight : In analogous systems, cyclization yields improved from 60% to 85% when replacing DMF with acetonitrile, likely due to reduced side reactions .
Basic: What spectroscopic techniques are essential for characterizing this compound?
- 1H/13C NMR : Confirm regiochemistry of the thiadiazole ring and substitution patterns (e.g., methyl groups on m-tolylamino). Aromatic protons in the naphthamide moiety appear as multiplet signals at δ 7.5–8.5 ppm .
- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns, especially the loss of sulfur atoms during ionization .
- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1680 cm⁻¹) and thioether linkages (C-S at ~680 cm⁻¹) .
Advanced: How can researchers resolve contradictions in spectral data when assigning the thiadiazole-thioether linkage?
- Challenge : Overlapping signals in NMR (e.g., thiadiazole C2-H and thioether CH2 groups).
- Solution : Use 2D NMR (HSQC, HMBC) to correlate protons with adjacent carbons. For example, HMBC correlations between the thioether CH2 and the thiadiazole C5 confirm connectivity .
- Alternative Approach : Compare experimental data with DFT-calculated chemical shifts for proposed structures .
Basic: What in vitro assays are recommended for preliminary evaluation of biological activity?
- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values ≤ 32 µg/mL indicating potency .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC50 values. Include positive controls like doxorubicin .
Note : Adjust assay pH (e.g., pH 7.4 vs. 5.5) to account for pH-dependent activity, as seen in thiadiazole derivatives .
Advanced: What mechanistic hypotheses explain the pH-dependent antimicrobial activity of thiadiazole derivatives?
- Protonation Effects : At lower pH, protonation of the thiadiazole nitrogen enhances membrane permeability in bacterial cells .
- Redox Activity : Thioether and thiadiazole moieties may disrupt microbial redox balance via ROS generation, which is pH-modulated .
Experimental Design : Use fluorescence-based ROS probes (e.g., DCFH-DA) to quantify oxidative stress in bacteria at varying pH levels .
Basic: How can researchers validate the stability of this compound under physiological conditions?
- Hydrolytic Stability : Incubate in PBS (pH 7.4) at 37°C for 24–72 hours, monitoring degradation via HPLC. Stable compounds retain >90% purity .
- Photostability : Expose to UV light (λ = 254 nm) and assess decomposition products using LC-MS .
Advanced: What computational methods support structure-activity relationship (SAR) studies for this compound?
- Molecular Docking : Model interactions with target proteins (e.g., bacterial DNA gyrase or human topoisomerase II) using AutoDock Vina. Prioritize binding poses with ΔG ≤ −8 kcal/mol .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data to predict optimal R-group modifications .
Basic: What are the challenges in scaling up synthesis from milligram to gram quantities?
- Purification Bottlenecks : Column chromatography becomes impractical; switch to recrystallization or fractional distillation .
- Exothermic Reactions : Control temperature during azide or thiol reactions to prevent runaway exotherms .
Advanced: How can researchers address low yields in the final amidation step with 2-naphthamide?
- Activation Strategy : Replace traditional coupling agents (e.g., EDC/HOBt) with uronium salts (HATU), which improve efficiency in sterically hindered aminations .
- Solvent Optimization : Use DMF/DCM mixtures to balance solubility and reaction kinetics.
Case Study : In bis-thiadiazole systems, HATU increased amidation yields from 45% to 78% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
